molecular formula C30H43N7O11S3 B8069384 methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide

methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide

Cat. No.: B8069384
M. Wt: 773.9 g/mol
InChI Key: AZRGPJKRGFXCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of AZ7550 Mesylate involves multiple steps, starting from the parent compound AZD9291. The process typically includes the following steps:

Industrial Production Methods: : Industrial production of AZ7550 Mesylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry: : AZ7550 Mesylate is used as a reference compound in the study of kinase inhibitors. Its inhibitory activity against IGF1R makes it a valuable tool in understanding the structure-activity relationship of kinase inhibitors .

Biology: : In biological research, AZ7550 Mesylate is used to study the signaling pathways involving IGF1R. It helps in elucidating the role of IGF1R in cell proliferation, differentiation, and apoptosis .

Medicine: : AZ7550 Mesylate is primarily used in the study of non-small cell lung cancer. It is used to investigate the efficacy and safety of kinase inhibitors in cancer therapy .

Industry: : In the pharmaceutical industry, AZ7550 Mesylate is used in the development of new kinase inhibitors. It serves as a lead compound for the design and synthesis of novel inhibitors with improved efficacy and safety profiles .

Mechanism of Action

AZ7550 Mesylate exerts its effects by inhibiting the activity of IGF1R. The inhibition occurs through the binding of AZ7550 Mesylate to the ATP-binding site of IGF1R, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2.3CH4O3S/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;3*1-5(2,3)4/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);3*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRGPJKRGFXCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N7O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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